(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one
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Overview
Description
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one is a complex organic compound with a unique structure that includes a quinolizidine core
Preparation Methods
One common synthetic route involves the Diels-Alder reaction, followed by reduction and cyclization steps . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and the use of specific catalysts.
Chemical Reactions Analysis
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the quinolizidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4S,9aR)-4-Phenyloctahydro-2H-quinolizin-2-one can be compared with other similar compounds, such as:
Quinolizidine alkaloids: These compounds share the quinolizidine core but differ in their substituents and biological activities.
Piperidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
63459-11-0 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(4S,9aR)-4-phenyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-10-13-8-4-5-9-16(13)15(11-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-,15+/m1/s1 |
InChI Key |
GVLOLVDJXPJOEA-HIFRSBDPSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)CC(=O)C[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CCN2C(C1)CC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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